5-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid
Description
This compound is a bicyclic structure featuring a fused furo-pyrrole core with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid substituent. Its molecular formula is C₁₄H₂₃NO₅, as reported in . However, the molecular weight provided in (158.24 g/mol) is inconsistent with the formula; recalculating based on the formula yields 285.33 g/mol, suggesting a possible error in the source . The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic steps, while the carboxylic acid moiety offers reactivity for further derivatization, such as amide bond formation.
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-4-8-5-17-7-12(8,6-13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUJAKLVDJODPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COCC2(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparative Analysis of Synthetic Methods
Stereochemical Considerations
The 3a-carboxylic acid substituent necessitates precise stereocontrol during cyclization. Epoxidation and chlorination steps in proceed with high diastereoselectivity, favoring the desired configuration. Chiral auxiliaries or asymmetric catalysis may further enhance enantiomeric excess, though these methods require validation for the [3,4-c] system.
Chemical Reactions Analysis
Types of Reactions
5-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Drug Development
The unique structure of 5-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid positions it as a promising candidate for drug development. Its ability to interact with specific enzymes and receptors suggests potential therapeutic effects in treating metabolic disorders and other diseases. Ongoing research focuses on its binding affinity with various biological targets, aiming to elucidate its mechanism of action and evaluate its efficacy in clinical settings .
Biological Activity
Preliminary studies indicate that this compound may exhibit both inhibitory and activatory roles in biological pathways. It has shown promise in modulating metabolic regulation and signal transduction pathways, which are crucial for maintaining homeostasis in biological systems.
Organic Synthesis
Protecting Group Utility
The tert-butoxycarbonyl (Boc) group serves as an effective protecting group during chemical synthesis. This feature allows for selective reactions without interfering with other functional groups present in complex molecules. The compound's synthesis typically involves multiple steps, including the use of optimized synthetic routes that enhance scalability and environmental sustainability through methods like continuous flow chemistry .
Synthetic Routes
The synthesis of this compound can be achieved through various methods, including:
- Boc Protection : Protecting the amine group to facilitate further reactions without undesired side reactions.
- Cyclization Reactions : Forming the furo-pyrrole ring structure through cyclization techniques that may involve different catalysts or reagents.
Biochemical Research
Enzyme Interaction Studies
Research into the interaction of this compound with enzymes is crucial for understanding its potential therapeutic applications. Studies have indicated that it may act as an inhibitor or activator for specific enzymes involved in metabolic pathways, making it a valuable tool for biochemical research .
Mechanism of Action
The mechanism of action of 5-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, alter gene expression, or affect cell signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and analogous bicyclic or Boc-protected derivatives:
Key Structural and Functional Differences
Core Architecture: The target compound has a furo[3,4-c]pyrrole system, whereas derivatives like 2,6-diazaspiro[3.4]octane () feature spirocyclic frameworks, which alter conformational flexibility .
Protecting Groups and Reactivity :
- The Boc group in the target compound and cis-2-Boc-Hexahydropyrrol[3,4-c]pyrrole () allows for acid-labile deprotection, whereas methoxycarbonyl () requires harsher basic conditions .
- Carboxylic acid in the target enables direct conjugation, contrasting with ester derivatives (e.g., ), which require hydrolysis for further functionalization .
Synthetic Efficiency :
- HATU-mediated coupling () and CuCl₂-catalyzed cyclization () both achieve high yields (>80%), but the latter avoids peptide coupling reagents, simplifying purification .
Research Implications
Further studies should explore its biological activity relative to these derivatives.
Biological Activity
5-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 257 Da. Its structure includes a bicyclic system featuring both furan and pyrrole moieties, which contribute to its reactivity and biological interactions. The presence of a tert-butoxycarbonyl group and a carboxylic acid functional group enhances its chemical versatility, making it suitable for various modifications in synthetic applications.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including enzymes and receptors. These interactions can modulate critical biochemical pathways, leading to various therapeutic effects. For instance, preliminary studies suggest that the compound may exhibit enzyme inhibition or activation properties, influencing cellular signaling pathways.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, compounds with similar furo-pyrrole structures have shown cytotoxic effects against human cancer cells, suggesting that this compound could exhibit comparable activity .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Its structural analogs have demonstrated significant antibacterial and antifungal activities, indicating that this compound may possess similar properties. The mechanism behind this activity likely involves disruption of microbial cell membranes or inhibition of critical metabolic pathways .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 5-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid?
- Answer : Synthesis typically involves tert-butoxycarbonyl (Boc) protection of the pyrrolidine ring followed by cyclization to form the fused furo-pyrrole system. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from polar aprotic solvents. Purity verification requires HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) and NMR (¹H/¹³C) analysis .
Q. How should researchers safely handle this compound in laboratory settings?
- Answer : Use P95/P1 respirators for aerosol exposure, nitrile gloves, and lab coats. Avoid contact with strong acids/bases (risk of Boc deprotection) and oxidizers. Store in airtight containers at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis. Emergency measures include rinsing exposed skin with water and consulting occupational safety protocols .
Q. What analytical techniques are critical for confirming its structural integrity?
- Answer : High-resolution mass spectrometry (HRMS) for molecular weight confirmation (expected m/z ~317.39 for C18H23NO4) and IR spectroscopy to identify Boc carbonyl stretches (~1680–1720 cm⁻¹). X-ray crystallography is recommended for resolving stereochemical ambiguities in the furo-pyrrole system .
Q. How does the Boc group influence the compound’s stability under varying pH conditions?
- Answer : The Boc group is stable at neutral pH but hydrolyzes under acidic (pH < 3) or basic (pH > 10) conditions. Monitor stability via pH-controlled stability studies (e.g., 0.1 M HCl/NaOH at 25°C) with LC-MS to track degradation products like tert-butanol and CO₂ .
Advanced Research Questions
Q. What experimental designs are optimal for studying its reactivity in multicomponent reactions?
- Answer : Use a split-plot factorial design to test variables like temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C or organocatalysts). Analyze outcomes via DOE software to identify significant interactions. Include control reactions without the Boc group to isolate its steric/electronic effects .
Q. How can computational methods predict its stereochemical outcomes in asymmetric synthesis?
- Answer : Perform DFT calculations (B3LYP/6-31G*) to model transition states and predict enantiomeric excess. Compare with experimental CD spectra or chiral HPLC (Chiralpak IA column) for validation. Solvent effects can be modeled using COSMO-RS .
Q. What strategies resolve contradictions in reported toxicity data for structurally related Boc-protected compounds?
- Answer : Conduct comparative in vitro assays (e.g., MTT on HepG2 cells) and in silico QSAR modeling to assess structure-toxicity relationships. Cross-reference with Ames test data to rule out mutagenicity. Note that acute toxicity for this compound is not fully characterized; assume a precautionary LD50 < 500 mg/kg (oral, rat) until empirical data is available .
Q. How can researchers design protocols to study its environmental persistence and ecotoxicity?
- Answer : Use OECD 301B (Ready Biodegradability Test) to assess mineralization in activated sludge. For ecotoxicity, perform Daphnia magna acute toxicity tests (EC50) and algae growth inhibition studies. Monitor photodegradation under simulated sunlight (λ > 290 nm) with LC-MS/MS to identify breakdown products .
Methodological Notes
- Data Validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) to confirm coupling patterns in the furo[3,4-c]pyrrole ring .
- Contradiction Management : Address purity discrepancies (e.g., 95% vs. higher grades) by sourcing multiple batches and validating via elemental analysis .
- Advanced Analytics : Utilize cryo-EM for dynamic structural analysis in solution-phase reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
